5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine
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Overview
Description
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a thiadiazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiadiazole ring can be synthesized through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable reagent . The pyrimidine ring can be formed through a condensation reaction involving a β-dicarbonyl compound and an amidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring are widely studied for their roles in nucleic acids and as therapeutic agents.
Uniqueness
5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is unique due to the presence of both the thiadiazole and pyrimidine rings, along with the pentylsulfanyl group. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
647860-08-0 |
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Molecular Formula |
C11H14N4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-pentylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H14N4S2/c1-2-3-4-5-16-11-10(14-17-15-11)9-6-12-8-13-7-9/h6-8H,2-5H2,1H3 |
InChI Key |
YSUFPFLKUSQZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NSN=C1C2=CN=CN=C2 |
Origin of Product |
United States |
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